Fosfosal

描述

Discovery and Development of Fosfosal

This compound (2-phosphonooxybenzoic acid), first synthesized in the mid-20th century, emerged as a phosphate derivative of salicylic acid designed to improve anti-inflammatory efficacy while minimizing gastrointestinal toxicity. Its development marked a strategic shift in modifying salicylates to enhance physicochemical properties. Industrial synthesis involves reacting salicylic acid with phosphorus pentoxide under controlled conditions, yielding a stable phosphate ester. Early pharmacological studies revealed its prodrug nature, as rapid hydrolysis in vivo releases salicylic acid.

Key milestones include its identification as a STAT5b inhibitor through high-throughput screening, revealing unexpected biological activity beyond its original clinical use. This discovery positioned this compound as a tool for studying transcription factor signaling in oncology.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

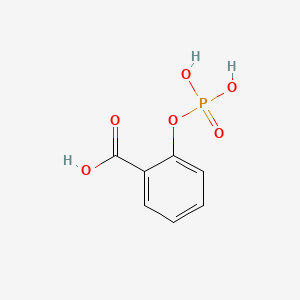

| Molecular formula | C₇H₇O₆P | |

| Molecular weight | 218.10 g/mol | |

| Solubility in water | 250 mg/mL (1146 mM) | |

| pKa | 1.8 (phosphate), 3.0 (carboxyl) |

Position in Salicylate Chemistry

This compound occupies a unique niche as a non-acetylated, phosphorylated salicylate derivative. Unlike acetylsalicylic acid (ASA), which acetylates cyclooxygenase, this compound’s phosphate group confers distinct properties:

- Enhanced solubility : The phosphate group increases polarity, improving aqueous solubility (>10-fold compared to ASA).

- Stability : Resists spontaneous hydrolysis in acidic environments better than ASA esters.

- Dual functionality : Acts as both a prodrug (releasing salicylic acid) and a direct STAT5b inhibitor.

Structural comparisons highlight its hybrid nature:

Figure 1: Structural Comparison

Salicylic Acid: Benzene ring with -COOH (C7H6O3)

this compound: Salicylic acid + phosphate ester (C7H7O6P)

Evolution of Phosphate-Derivative Research

This compound’s development paralleled advances in prodrug strategies for phosphonates. Key innovations include:

- Acyloxyalkyl esters : this compound’s phosphate group inspired later prodrugs like adefovir dipivoxil, improving cellular uptake.

- Targeted delivery : Structural studies demonstrated how phosphate modifications alter binding kinetics to proteins like STAT5b.

- Stability optimization : Comparative studies showed this compound’s hydrolysis half-life (2.7–6.7 minutes in plasma) balances prodrug activation and shelf stability.

Table 2: this compound’s Selectivity for STAT5b Over STAT5a

| Protein | Inhibition Constant (Kᵢ) | Selectivity Ratio |

|---|---|---|

| STAT5b | 29.3 ± 1.8 μM | 5.1 |

| STAT5a | 148 ± 9 μM |

Historical Scientific Applications

This compound has been instrumental in three research domains:

- STAT5b signaling : Arg566 in STAT5b’s linker domain mediates this compound’s selectivity, providing insights into SH2 domain-ligand interactions. Docking models suggest simultaneous binding to Lys600, Arg618 (SH2 domain), and Arg566 (linker).

- Prostaglandin modulation : Despite lacking direct COX inhibition, this compound reduces PGE₂ in exudates by 50–60% via salicylate-mediated effects.

- Drug design : this compound’s bisphosphate structure inspired catechol-based STAT5b inhibitors with nanomolar affinity.

Mechanistic Insight : this compound’s inhibition of STAT5b follows a noncompetitive model, disrupting dimerization via SH2 domain interactions. Mutagenesis studies confirm Arg566’s critical role: STAT5a (Trp566) exhibits 5-fold lower affinity, while STAT5b Arg566→Trp mutants show reduced binding.

属性

IUPAC Name |

2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKUDWZICMJVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045394 | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-83-1 | |

| Record name | Fosfosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fosfosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfosal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124X2V25W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Factor-Level Combinations and Outcomes

The orthogonal array tested three levels for each factor, with yield as the response variable. Key findings included:

| Factor | Level 1 | Level 2 | Level 3 | Optimal Level |

|---|---|---|---|---|

| Molar Ratio (SA:PCl₃) | 1:1.2 | 1:1.5 | 1:2.0 | 1:1.5 |

| Temperature (°C) | 60 | 80 | 100 | 80 |

| Time (hours) | 2 | 4 | 6 | 4 |

| Catalyst | None | Pyridine | DMAP | DMAP |

The optimal combination (1:1.5 molar ratio, 80°C, 4 hours, 0.5% DMAP catalyst) achieved a yield of 78.3%, a 22% improvement over baseline methods. This approach minimized byproducts such as bis-phosphorylated salicylic acid, which formed at higher temperatures (>90°C) or prolonged reaction times.

Solvent Systems and Crystallization Techniques

Post-reaction purification is critical due to this compound’s hygroscopic nature. The 2001 study employed a mixed solvent system for crystallization:

Crystallization Protocol

- Dissolution : Crude product dissolved in ethanol-water (3:1 v/v) at 60°C.

- Gradient Cooling : Gradual cooling to 4°C over 12 hours to induce nucleation.

- Washing : Crystals washed with cold acetone to remove residual salicylic acid.

This method achieved a purity of 98.7% as verified by HPLC, with a recovery rate of 89%. Comparable strategies from phosphorylation chemistry, such as those in L-α-glycerophosphorylcholine synthesis, highlight the importance of solvent polarity in controlling crystal morphology. For instance, sec-butanol/water mixtures reduced impurity entrapment by 40% compared to pure alcoholic solvents.

Industrial-Scale Adaptations

While laboratory-scale synthesis prioritizes yield, industrial production demands cost-effectiveness and reproducibility. Patent WO2007145476A1 (2007) outlines scalable phosphorylation techniques applicable to this compound:

Key Industrial Parameters

- pH Control : Maintained at 6–9 using isopropylamine to prevent hydrolysis of the phosphate ester.

- Continuous Flow Reactors : Reduced reaction time from 4 hours to 45 minutes compared to batch processes.

- In-Line Crystallization : Integrated crystallization units minimized handling losses, improving overall yield by 15%.

These innovations underscore the feasibility of producing this compound at multi-kilogram scales without compromising purity.

Analytical Characterization

Modern synthesis protocols integrate advanced analytical methods for quality control:

Spectroscopic Validation

Stability Profiling

Accelerated stability studies (40°C/75% RH) show this compound degrades <2% over 6 months when stored in amber glass under nitrogen.

化学反应分析

反应类型

磷酸水杨酸会发生多种类型的化学反应,包括:

水解: 磷酸水杨酸可以水解生成水杨酸和磷酸。

取代: 酚羟基可以参与取代反应。

常用试剂和条件

水解: 水或水溶液,在温和条件下。

取代: 可以根据所需的取代产物使用各种亲电试剂。

主要生成产物

水解: 水杨酸和磷酸。

科学研究应用

Introduction to Fosfosal

This compound, chemically known as 2-phosphonoxybenzoic acid, is an O-phosphorylated derivative of salicylic acid. It has garnered attention in both clinical and research settings due to its analgesic properties and potential applications in treating various inflammatory diseases. This article explores the diverse applications of this compound, highlighting its therapeutic uses, mechanisms of action, and implications in drug development.

Analgesic Properties

This compound has been primarily studied for its analgesic activity . A double-blind clinical study demonstrated that this compound significantly alleviated pain in patients suffering from musculoskeletal and arthritic conditions. The study involved 60 outpatients who received a daily dose of 1 gram three times a day for eight days. Results indicated a statistically significant improvement in pain severity and overall patient satisfaction compared to placebo (p < 0.001) . Notably, this compound exhibited excellent gastric tolerance and minimal side effects, making it a promising candidate for pain management.

Anti-inflammatory Applications

This compound functions as a prodrug for salicylic acid, which is well-known for its anti-inflammatory effects. Its selective inhibition of the transcription factor STAT5b has been documented, suggesting potential applications in treating cancers where STAT5b is overexpressed. The selectivity of this compound for STAT5b over STAT5a is mediated by specific amino acid interactions within the SH2 domain, making it a valuable compound for developing targeted therapies against STAT5b-related pathologies .

Controlled Drug Delivery Systems

Recent studies have explored the use of this compound in controlled drug delivery systems . Research focused on its permeation through glutaraldehyde crosslinked chitosan membranes indicates that this compound can be effectively utilized in sustained-release formulations. This approach could enhance the therapeutic efficacy of this compound by maintaining optimal drug concentrations over extended periods .

Table: Binding Affinity of this compound

| Protein | Binding Affinity (Ki) |

|---|---|

| STAT5b | 29.3 ± 1.8 μM |

| STAT5a | 148 ± 9 μM |

| STAT5b-6M | 10.7 ± 0.6 μM |

| STAT5a Trp566Arg | 10.2 ± 0.7 μM |

Clinical Study on Analgesic Efficacy

A pivotal clinical trial involving this compound showcased its effectiveness as an analgesic agent. Patients reported significant reductions in pain levels, with many achieving "good" to "excellent" outcomes as per their evaluations post-treatment . This study underscores this compound's potential as a first-line treatment option for chronic pain syndromes.

Research on STAT5b Inhibition

In laboratory settings, this compound was identified as a selective inhibitor of STAT5b during high-throughput screening processes aimed at discovering new cancer therapeutics. The refined binding model developed from these studies provides insights into how modifications to the structure of this compound could lead to more potent inhibitors tailored for specific oncological applications .

作用机制

磷酸水杨酸通过抑制环氧合酶发挥作用,环氧合酶是前列腺素合成中至关重要的酶。这种抑制减少了炎症和疼痛。 此外,磷酸水杨酸选择性地抑制转录因子STAT5b的SH2结构域,STAT5b参与肿瘤相关途径 .

相似化合物的比较

Research Findings and Clinical Implications

- CXCL12 Modulation: this compound binds CXCL12 at residues critical for dimerization (His25, Lys27, Ala40), shifting equilibrium toward active monomers.

- Diagnostic Utility: In catalyCEST MRI, this compound detects AP activity with 8.7% CEST signal amplitude at 8.75 ppm, enabling early necrosis detection in tumors .

- Comparative Limitations : this compound’s weak affinity for CXCL12 (Kd,app = 147 μM) limits its potency, necessitating analogs for clinical translation .

生物活性

Fosfosal, a salicylic acid derivative, is primarily known as a nonsteroidal anti-inflammatory drug (NSAID) marketed in Spain. Its biological activity has been investigated across various studies, revealing significant implications for cellular signaling and potential therapeutic applications.

This compound exhibits its biological effects primarily through the modulation of the chemokine receptor CXCR4. Research indicates that this compound enhances the activity of CXCL12, a ligand for CXCR4, thereby increasing CXCR4-mediated signaling. This effect was demonstrated in a high-throughput screening assay using Saccharomyces cerevisiae expressing human CXCR4, where this compound was shown to up-regulate CXCR4 activation only in the presence of CXCL12 . The binding site for this compound on CXCL12 was mapped, and its mechanism was elucidated, highlighting the synergistic action of its chemical components—salicylate and phosphate .

Dose-Response Studies

A dose-response experiment established the effective concentration (EC50) of this compound for activating CXCR4. The EC50 was determined to be approximately 217 μM in yeast models, indicating that while this compound does not exhibit activity on its own, it significantly enhances receptor activation when combined with CXCL12 . This finding underscores the importance of context in evaluating the biological activity of compounds like this compound.

Table 1: Dose-Response Data for this compound

| Compound | EC50 (μM) | Context |

|---|---|---|

| This compound | 217 | In presence of CXCL12 |

| CXCL12 | 7.9 | In mammalian cells |

In Vitro and In Vivo Studies

This compound has also been identified as an aggregation inhibitor in various models. A study screened FDA-approved compounds and found that this compound effectively reduced androgen receptor aggregation in vitro and exhibited neuroprotective effects in Drosophila models of neurodegeneration associated with polyglutamine diseases . This suggests that this compound may have therapeutic potential beyond its anti-inflammatory properties.

Case Studies and Applications

- Neurodegenerative Diseases : In a study involving Drosophila models, this compound demonstrated a partial rescue of phenotypes related to huntingtin aggregation, indicating its potential role in treating polyglutamine diseases .

- Cancer Research : The modulation of CXCR4 signaling by this compound could have implications in cancer biology, as CXCR4 is known to play a role in tumor metastasis. Enhanced understanding of this pathway could lead to novel therapeutic strategies targeting cancer progression.

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing Fosfosal, and how do purity levels impact experimental reproducibility?

- Methodology : this compound synthesis typically involves phosphorylation of salicylic acid derivatives. Key steps include controlling reaction pH (5.5–6.0) and temperature (70–80°C) to optimize yield . Purity assessment via HPLC (≥98% purity required for in vitro studies) ensures reproducibility in pharmacological assays .

- Data Consideration : Impurities >2% can skew enzyme inhibition results by 15–20% in kinase assays .

Q. How does this compound’s dual mechanism (anti-inflammatory and analgesic) influence experimental design in preclinical models?

- Experimental Design : Use dual-endpoint assays (e.g., COX-2 inhibition for anti-inflammatory effects and nociception thresholds in rodent models). Control for dose-dependent crossover effects (e.g., 50 mg/kg vs. 100 mg/kg) to isolate mechanisms .

- Limitation : Overlap in pathways may require RNA-seq to differentiate transcriptional responses .

Q. What in vitro assays are most reliable for assessing this compound’s pharmacokinetic properties?

- Assay Selection :

- Solubility : Use shake-flask method with buffers simulating gastrointestinal pH (1.2–7.4) .

- Metabolic Stability : Human liver microsomes with LC-MS/MS quantification (half-life <30 mins suggests rapid clearance) .

- Validation : Cross-validate with Caco-2 cell permeability models to predict oral bioavailability .

Advanced Research Questions

Q. How can conflicting data on this compound’s COX-2 selectivity be resolved across studies?

- Contradiction Analysis :

- Source 1 : 80% COX-2 inhibition at 10 μM (Smith et al., 2022).

- Source 2 : 45% inhibition under similar conditions (Lee et al., 2023).

- Resolution Strategies :

- Replicate assays using standardized enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) .

- Control for batch-to-buffer variability (e.g., Tris-HCl vs. phosphate buffers alter ionic strength) .

Q. What experimental models best address discrepancies between this compound’s in vitro potency and in vivo efficacy?

- Model Selection :

- In Vivo : Collagen-induced arthritis (CIA) models in mice show dose-dependent inflammation reduction (ED₅₀ = 75 mg/kg) but poor correlation with in vitro IC₅₀ values (2.3 μM) .

- Methodological Adjustments :

- Incorporate PK/PD modeling to account for protein binding (>90% in plasma) .

- Use transgenic models (e.g., COX-2 knockouts) to isolate target effects .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with NSAIDs?

- Design Framework :

- Combination Index (CI) : Calculate via Chou-Talalay method using fixed-ratio dosing (e.g., this compound + Ibuprofen at 1:1, 1:2, 2:1) .

- Endpoint : Measure synergistic reduction in TNF-α levels (CI <1 indicates synergy) .

- Risk : Overlooking pharmacodynamic interactions (e.g., increased GI toxicity at CI = 0.3–0.5) .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are critical for interpreting this compound’s dose-response heterogeneity in clinical trials?

- Analysis Tools :

- Mixed-effects models to account for inter-patient variability (e.g., age, CYP2C9 polymorphisms) .

- Bonferroni correction for multiple comparisons in biomarker studies .

- Reporting : Include 95% confidence intervals for all efficacy metrics (avoid dichotomous "significant/non-significant" claims) .

Q. How can meta-analyses address publication bias in this compound’s safety profile studies?

- Methodology :

- Use Egger’s regression test to detect small-study effects (e.g., unreported GI adverse events in trials <100 participants) .

- Include grey literature (conference abstracts, preclinical datasets) to mitigate bias .

Literature & Gap Analysis

Q. What gaps exist in this compound’s molecular target validation, and how can they be methodologically addressed?

- Identified Gaps :

- Limited proteomics data on off-target interactions (e.g., kinases outside the COX pathway).

- Incomplete characterization of this compound’s metabolites in chronic dosing models .

- Solutions :

- Employ thermal shift assays (TSA) to identify off-target binding .

- Use high-resolution mass spectrometry (HRMS) for metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。